Cas no 35888-93-8 (Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester)
Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester
- 35888-93-8
- SCHEMBL8875607
- WEMCZZDLULONHY-UHFFFAOYSA-N
- ethyl 2-hydroxy-3-propionylbenzoate
- DB-142024
-
- Inchi: 1S/C12H14O4/c1-3-10(13)8-6-5-7-9(11(8)14)12(15)16-4-2/h5-7,14H,3-4H2,1-2H3
- InChI Key: WEMCZZDLULONHY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC(C(CC)=O)=C1O)=O
Computed Properties
- Exact Mass: 222.08922
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 63.6
Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005071-250mg |
Ethyl 2-hydroxy-3-propionylbenzoate |
35888-93-8 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A015005071-500mg |
Ethyl 2-hydroxy-3-propionylbenzoate |
35888-93-8 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A015005071-1g |
Ethyl 2-hydroxy-3-propionylbenzoate |
35888-93-8 | 97% | 1g |
$1504.90 | 2023-09-02 |
Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester
Exploring the Properties and Applications of Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester (CAS No. 35888-93-8)
Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester, with the CAS number 35888-93-8, is a specialized organic compound that has garnered attention in various industrial and research applications. This ester derivative of benzoic acid is known for its unique chemical structure, which combines a hydroxy group and a propanoyl moiety on the aromatic ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals.
The molecular formula of Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester is C12H14O4, and it typically appears as a colorless to pale yellow liquid with a mild, characteristic odor. Its ethyl ester group enhances its solubility in organic solvents, making it a preferred choice for formulations requiring compatibility with hydrophobic matrices. Researchers often explore its reactivity, especially in esterification reactions and acyl transfer processes, which are critical in designing novel chemical entities.
One of the most discussed applications of CAS 35888-93-8 is in the fragrance industry. Due to its subtle aromatic properties, it is used as a flavor and fragrance additive in perfumes, cosmetics, and food products. The compound’s ability to impart a mild, sweet note makes it suitable for blending with other aromatic ingredients. Additionally, its stability under varying pH conditions ensures its longevity in formulated products, a feature highly valued by manufacturers.
In the pharmaceutical sector, Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester is investigated for its potential as a drug intermediate. Its structural motifs are found in several bioactive molecules, prompting studies into its utility for synthesizing anti-inflammatory and antimicrobial agents. The hydroxy and carbonyl functionalities offer sites for further chemical modifications, enabling the creation of derivatives with tailored biological activities.
From an environmental and safety perspective, CAS 35888-93-8 is generally regarded as safe for use in controlled industrial settings. However, like many organic esters, it should be handled with care to avoid prolonged exposure. Proper storage conditions—such as cool, dry environments away from direct sunlight—help maintain its stability and shelf life. These precautions align with global chemical safety guidelines, ensuring compliance in international trade.
The market dynamics for Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester reflect its niche but growing demand. With increasing interest in green chemistry and sustainable synthesis methods, researchers are exploring eco-friendly routes to produce this compound. Innovations such as biocatalytic esterification and solvent-free reactions are gaining traction, addressing the need for reduced environmental impact. These trends resonate with industries prioritizing sustainability, making CAS 35888-93-8 a compound of future significance.
For laboratories and manufacturers, sourcing high-quality Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester is essential. Reputable suppliers provide detailed technical data sheets, including purity levels (often ≥98%), spectroscopic data, and safety recommendations. Analytical techniques like HPLC and GC-MS are commonly employed to verify its composition, ensuring consistency across batches. Such quality control measures are vital for applications requiring precise chemical specifications.
In summary, Benzoic acid, 2-hydroxy-3-(1-oxopropyl)-, ethyl ester (CAS 35888-93-8) is a multifaceted compound with applications spanning fragrances, pharmaceuticals, and specialty chemicals. Its unique structure and functional groups make it a valuable intermediate in organic synthesis. As industries continue to embrace sustainable practices, the demand for innovative and environmentally friendly production methods for this ester is expected to rise, solidifying its role in modern chemistry.
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